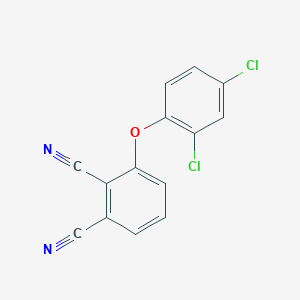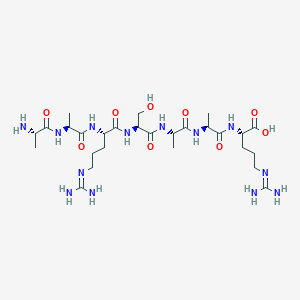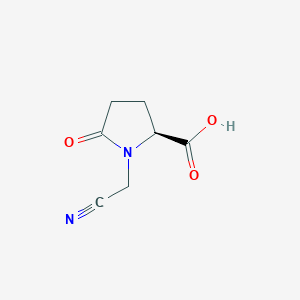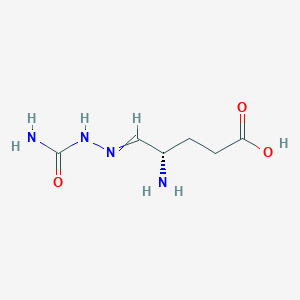
(4S)-4-Amino-5-(2-carbamoylhydrazinylidene)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Amino-5-(2-carbamoylhydrazinylidene)pentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a carbamoylhydrazinylidene moiety, and a pentanoic acid backbone. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal research, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Amino-5-(2-carbamoylhydrazinylidene)pentanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-Amino-5-(2-carbamoylhydrazinylidene)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-4-Amino-5-(2-carbamoylhydrazinylidene)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research .
Biology
Biologically, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms. Its derivatives are also explored for their antimicrobial and antiviral properties .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .
Industry
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of (4S)-4-Amino-5-(2-carbamoylhydrazinylidene)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
3(5)-Aminopyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole derivatives: Widely studied for their biological activities and therapeutic potential.
Pyrazoles: Used as starting materials for the synthesis of complex heterocyclic systems.
Uniqueness
What sets (4S)-4-Amino-5-(2-carbamoylhydrazinylidene)pentanoic acid apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for developing new chemical entities and exploring novel therapeutic avenues .
Eigenschaften
CAS-Nummer |
664328-93-2 |
|---|---|
Molekularformel |
C6H12N4O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(4S)-4-amino-5-(carbamoylhydrazinylidene)pentanoic acid |
InChI |
InChI=1S/C6H12N4O3/c7-4(1-2-5(11)12)3-9-10-6(8)13/h3-4H,1-2,7H2,(H,11,12)(H3,8,10,13)/t4-/m0/s1 |
InChI-Schlüssel |
QFJKZDHLZLWJRC-BYPYZUCNSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C=NNC(=O)N)N |
Kanonische SMILES |
C(CC(=O)O)C(C=NNC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
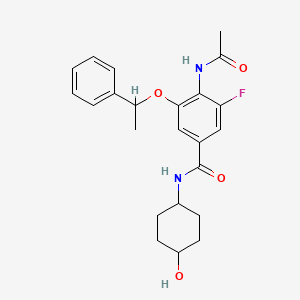
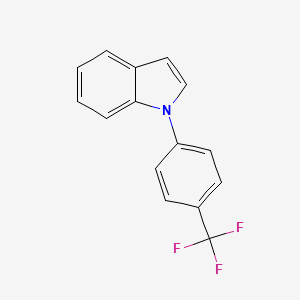
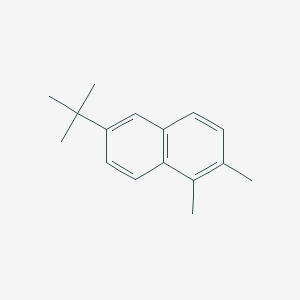
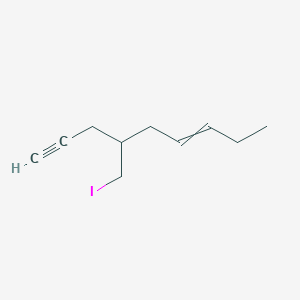
![1-[3-(Benzyloxy)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B12518519.png)
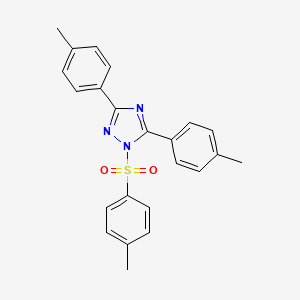
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
